Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate
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Overview
Description
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate: is a complex organic compound with the molecular formula C32H48F2O6 and a molecular weight of 566.72 g/mol . This compound is characterized by the presence of multiple functional groups, including hydroxyl, fluoro, and oxan-2-yloxy groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate involves several steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Fluoro and Hydroxyl Groups: The fluoro and hydroxyl groups are introduced through selective fluorination and hydroxylation reactions.
Attachment of the Oxan-2-yloxy Group: The oxan-2-yloxy group is attached via an etherification reaction.
Final Esterification: The final step involves the esterification of the intermediate compound with benzyl alcohol to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and fluoro groups play a crucial role in its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(tetrahydro-2H-pyran-2-yloxy)cyclopentyl]hept-5-enoate: Similar structure with a tetrahydro-2H-pyran-2-yloxy group instead of oxan-2-yloxy.
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(methoxy)cyclopentyl]hept-5-enoate: Similar structure with a methoxy group instead of oxan-2-yloxy.
Uniqueness
The uniqueness of Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C32H48F2O6 |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
benzyl (E)-7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C32H48F2O6/c1-2-3-20-32(33,34)29(36)19-18-26-25(27(35)22-28(26)40-31-17-11-12-21-38-31)15-9-4-5-10-16-30(37)39-23-24-13-7-6-8-14-24/h4,6-9,13-14,25-29,31,35-36H,2-3,5,10-12,15-23H2,1H3/b9-4+ |
InChI Key |
CFCWLYLWLHLRAJ-RUDMXATFSA-N |
Isomeric SMILES |
CCCCC(C(CCC1C(CC(C1C/C=C/CCCC(=O)OCC2=CC=CC=C2)O)OC3CCCCO3)O)(F)F |
Canonical SMILES |
CCCCC(C(CCC1C(CC(C1CC=CCCCC(=O)OCC2=CC=CC=C2)O)OC3CCCCO3)O)(F)F |
Origin of Product |
United States |
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